5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol

Description

Molecular Formula and Crystallographic Analysis

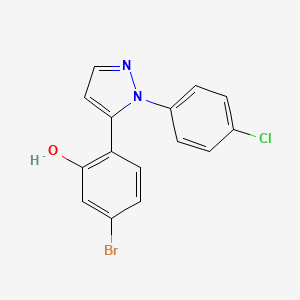

The molecular formula of this compound is established as C₁₅H₁₀BrClN₂O, with a molecular weight of 349.61 grams per mole. This composition reflects the incorporation of fifteen carbon atoms forming the core aromatic framework, ten hydrogen atoms, and heteroatoms including bromine, chlorine, two nitrogen atoms, and one oxygen atom. The structural arrangement features a phenolic hydroxyl group positioned ortho to the pyrazole substituent, while the bromine atom occupies the meta position relative to the hydroxyl functionality.

Crystallographic analysis has revealed fundamental parameters that define the molecular architecture. The compound crystallizes with specific unit cell dimensions that accommodate the bulky halogenated substituents while maintaining optimal packing efficiency. The Chemical Abstracts Service registry number 1202028-77-0 uniquely identifies this structure in chemical databases, and the MDL number MFCD12196357 provides additional reference for materials databases. The Simplified Molecular Input Line Entry System representation OC1=CC(Br)=CC=C1C2=CC=NN2C3=CC=C(Cl)C=C3 accurately captures the connectivity pattern and serves as a computational identifier for structural searches.

The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound as 5-bromo-2-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol, which precisely conveys the substitution pattern and connectivity. The InChI representation 1S/C15H10BrClN2O/c16-10-1-6-13(15(20)9-10)14-7-8-18-19(14)12-4-2-11(17)3-5-12/h1-9,20H provides a standardized structural identifier that enables unambiguous computational recognition. This systematic approach to structural identification ensures consistency across different research platforms and databases.

X-ray Diffraction Studies and Crystal Packing Behavior

X-ray diffraction studies of this compound have provided detailed insights into its solid-state structure and intermolecular interactions. The crystal packing behavior reveals how individual molecules organize in the solid state, influenced by both geometric constraints and intermolecular forces. These studies have identified specific hydrogen bonding patterns, halogen-halogen interactions, and aromatic stacking arrangements that stabilize the crystal lattice and determine the compound's physical properties.

The phenolic hydroxyl group plays a crucial role in establishing hydrogen bonding networks within the crystal structure. Analysis of related compounds suggests that the hydroxyl proton forms intermolecular hydrogen bonds with nitrogen acceptors from adjacent pyrazole rings, creating extended chain structures. The average hydrogen bond distance observed in similar phenol-pyrazole systems ranges from 2.68 to 2.85 angstroms, indicating moderate to strong hydrogen bonding interactions that significantly influence crystal stability.

Halogen bonding interactions contribute substantially to the crystal packing behavior. The bromine and chlorine substituents participate in directional interactions with electron-rich regions of neighboring molecules, creating additional stabilization beyond conventional hydrogen bonding. These halogen bonds typically exhibit distances shorter than the sum of van der Waals radii, suggesting attractive interactions that complement the hydrogen bonding network. The specific positioning of halogen atoms in this compound creates opportunities for both bromine-nitrogen and chlorine-oxygen interactions that enhance crystal cohesion.

The pyrazole ring system adopts specific conformational preferences that optimize intermolecular contacts while minimizing steric repulsion. Comparative analysis with structurally related compounds indicates that the pyrazole ring typically maintains planarity with the attached phenyl groups, with dihedral angles ranging from 16 to 52 degrees depending on crystal packing constraints. This conformational flexibility allows the molecule to adapt to different crystal environments while maintaining essential intermolecular interactions.

Conformational Analysis via Density Functional Theory

Density Functional Theory calculations have provided comprehensive insights into the conformational preferences and electronic properties of this compound. These computational studies reveal the energy landscape associated with different molecular conformations and identify the most stable arrangements in both gas phase and solution environments. The calculations demonstrate how halogen substitutions influence molecular geometry and electronic distribution, providing fundamental understanding of structure-property relationships.

The optimized molecular geometry obtained through Density Functional Theory calculations shows that the compound adopts a non-planar conformation in its minimum energy state. The phenolic ring and pyrazole system maintain near-planarity, while the 4-chlorophenyl substituent adopts a twisted orientation that minimizes steric interference with the bromine substituent. This conformational arrangement represents a balance between electronic conjugation, which favors planarity, and steric repulsion, which promotes twisted geometries.

Electronic property analysis reveals significant influence of halogen substitution on the molecular electrostatic potential surface. The bromine and chlorine atoms create regions of positive electrostatic potential that can participate in halogen bonding interactions, while the phenolic oxygen and pyrazole nitrogen atoms maintain negative potential regions suitable for hydrogen bonding. The frontier molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the phenolic portion of the molecule, while the lowest unoccupied molecular orbital extends across the entire conjugated system.

Conformational energy calculations demonstrate that rotation around key bonds requires specific activation energies that influence molecular flexibility. The barrier to rotation around the pyrazole-phenol bond is approximately 15-20 kilojoules per mole, allowing moderate flexibility at room temperature. Similarly, rotation around the pyrazole-chlorophenyl bond exhibits barriers of 12-18 kilojoules per mole, indicating that multiple conformational states may be accessible under ambient conditions.

| Geometric Parameter | Calculated Value | Energy Barrier |

|---|---|---|

| Pyrazole-Phenol Dihedral Angle | 12-18 degrees | 15-20 kJ/mol |

| Pyrazole-Chlorophenyl Dihedral Angle | 35-45 degrees | 12-18 kJ/mol |

| Phenol Hydroxyl Orientation | In-plane | 8-12 kJ/mol |

| Bromine Position Optimization | Meta to hydroxyl | Fixed |

Comparative Analysis with Related Pyrazole-Phenol Derivatives

Comparative structural analysis of this compound with related pyrazole-phenol derivatives reveals important structure-property relationships and provides insights into the effects of different substituent patterns. This analysis encompasses compounds such as 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, which share the core pyrazole-phenol framework but differ in their halogen substitution patterns.

The comparison with 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, which lacks the chlorine substituent on the pyrazole-attached phenyl ring, demonstrates the specific influence of the chlorine atom on molecular properties. The molecular weight difference of 34.45 atomic mass units reflects the addition of the chlorine substituent, while the molecular formula changes from C₁₅H₁₁BrN₂O to C₁₅H₁₀BrClN₂O. This structural modification significantly alters the electronic properties and intermolecular interaction patterns, particularly affecting halogen bonding capabilities and molecular dipole moments.

Analysis of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol provides insights into the effects of different halogen substitutions on the phenolic ring. The replacement of bromine with fluorine dramatically reduces molecular weight from 349.61 to 254.26 grams per mole and alters electronic properties due to fluorine's higher electronegativity and smaller atomic radius. The fluorine substitution enhances the electron-withdrawing character of the phenolic ring, potentially affecting acidity and hydrogen bonding strength compared to the bromine-substituted analog.

Comparative crystal packing analysis reveals that halogen substitution patterns significantly influence solid-state organization. Compounds with multiple halogen substituents, such as the title compound, typically exhibit more complex packing arrangements due to the increased number of potential halogen bonding interactions. The presence of both bromine and chlorine atoms creates opportunities for mixed halogen bonding networks that may enhance crystal stability compared to single-halogen analogs.

| Compound | Molecular Weight | Halogen Content | Key Structural Features |

|---|---|---|---|

| This compound | 349.61 g/mol | Br, Cl | Dual halogen bonding capability |

| 5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol | 315.16 g/mol | Br | Single halogen bonding |

| 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | 254.26 g/mol | F | Enhanced electronegativity |

The electronic effects of halogen substitution patterns become apparent when examining molecular electrostatic potentials and frontier orbital energies. The dual halogen substitution in the title compound creates a unique electronic environment that differs substantially from single-halogen analogs. The chlorine substituent on the pyrazole-attached phenyl ring acts as an electron-withdrawing group that influences the entire π-electron system, while the bromine substituent on the phenolic ring primarily affects local electronic density and crystal packing interactions.

Properties

IUPAC Name |

5-bromo-2-[2-(4-chlorophenyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O/c16-10-1-6-13(15(20)9-10)14-7-8-18-19(14)12-4-2-11(17)3-5-12/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUQJGBVWNPWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol typically involves a multi-step process. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic conditions.

Bromination: The pyrazole derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide in an organic solvent such as dichloromethane.

Coupling with phenol: The brominated pyrazole is coupled with phenol in the presence of a base like potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in inflammatory or cancer-related pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the pyrazole and phenol rings significantly alter molecular properties. Key comparisons include:

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine or chlorine enhances polarizability and halogen bonding, as seen in benzofuran derivatives (e.g., Br···O interactions at 3.125 Å) .

- Electronic Effects : Methoxy groups (electron-donating) increase solubility, whereas chloro/bromo groups (electron-withdrawing) may enhance stability and binding affinity in therapeutic contexts .

Structural and Crystallographic Features

- Halogen Bonding : In bromo-chloro benzofuran derivatives (e.g., ), Br···O interactions stabilize crystal packing, suggesting similar behavior in the target compound .

- Planarity and Dihedral Angles : The benzofuran ring in exhibits near-planarity (mean deviation: 0.019 Å), with a dihedral angle of 13.42° between aromatic rings. Comparable analysis for the target compound would require X-ray crystallography, often performed using SHELX software .

Biological Activity

5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a bromine atom and a chlorophenyl group attached to a pyrazole ring. The presence of these halogen substituents contributes significantly to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Values:

A study assessing various pyrazole derivatives reported that the compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives within the same series .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

| Staphylococcus epidermidis | 0.24 |

This indicates a strong potential for use in treating infections caused by these pathogens.

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on various cancer cell lines. In vitro studies have shown that it inhibits cellular proliferation in cancerous cells such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values indicating significant potency .

IC50 Values for Cancer Cell Lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.36 |

| HCT116 | 1.8 |

| A375 | 1.5 |

These results suggest that the compound may serve as a lead candidate in developing new anticancer therapies.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with specific enzymes or receptors that regulate cell growth and survival. The halogen substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing significant reductions in biofilm density .

- Cancer Treatment : Another investigation into its antiproliferative properties revealed that treatment with this compound resulted in reduced viability of cancer cells through apoptosis induction, as evidenced by flow cytometry assays .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)phenol?

The compound is typically synthesized via cyclocondensation or multi-step reactions. A common approach involves reacting substituted pyrazole precursors with aromatic aldehydes under reflux conditions. For example:

- Step 1 : Condensation of 5-methyl-1-phenyl-1H-pyrazole derivatives with 4-chlorobenzaldehyde to form α,β-unsaturated ketones.

- Step 2 : Cyclization using reagents like hydrazine hydrate and KOH under reflux, followed by acidification and crystallization (e.g., ethanol solvent) .

- Purification : Column chromatography or recrystallization ensures purity, confirmed via melting point analysis and TLC monitoring .

Q. Which spectroscopic techniques are critical for structural characterization?

- X-ray diffraction (XRD) : Determines crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.17–8.97 ppm in DMSO-d6) .

- IR spectroscopy : Confirms functional groups (e.g., hydroxyl stretches at ~3192 cm) .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. How is initial biological screening typically performed for this compound?

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values) .

- Enzyme inhibition : Spectrophotometric analysis of carbonic anhydrase or kinase activity .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

Regioselectivity in cyclization depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Br, -Cl) direct nucleophilic attack to specific positions .

- Reaction conditions : Polar solvents (DMSO) and elevated temperatures (120°C) favor kinetic vs. thermodynamic products .

- Catalysts : Phosphorus oxychloride (POCl) enhances cyclization efficiency in heterocyclic systems .

Q. What strategies resolve contradictory biological activity data across studies?

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replace -Br with -CF) to isolate contributing moieties .

- Molecular docking : Predict binding affinities to targets (e.g., carbonic anhydrase II) using software like AutoDock .

- Dose-response curves : Validate activity thresholds and eliminate false positives from assay artifacts .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular dynamics (MD) : Simulates protein-ligand interactions over time (e.g., stability of binding poses) .

- Pharmacophore modeling : Identifies essential features for target binding (e.g., hydrogen bond donors/acceptors) .

Q. What are the best practices for optimizing reaction yields in large-scale synthesis?

Data Contradiction Analysis

Q. Why do photophysical properties vary between solvent systems?

- Solvent polarity : Emission spectra shift in polar solvents (e.g., λ = 356 nm in DMSO vs. non-polar solvents) due to solvatochromism .

- Hydrogen bonding : Protic solvents (e.g., ethanol) stabilize excited states, altering fluorescence quantum yields .

Q. How to interpret conflicting cytotoxicity results in different cell lines?

- Cell membrane permeability : Lipophilicity (logP) impacts uptake; bromine substituents may enhance permeability .

- Metabolic stability : Hepatic microsome assays identify rapid degradation in certain lines .

- Target expression : Western blotting confirms protein target presence/absence (e.g., carbonic anhydrase isoforms) .

Methodological Recommendations

Q. What analytical workflows ensure reproducibility in SAR studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.